molecular formula C12H12N2O2 B14266973 2,4,8-Trimethyl-7-nitroquinoline CAS No. 138779-70-1

2,4,8-Trimethyl-7-nitroquinoline

Cat. No.: B14266973
CAS No.: 138779-70-1
M. Wt: 216.24 g/mol
InChI Key: XWYCMGLARBKKAH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,4,8-Trimethyl-7-nitroquinoline typically involves the nitration of 2,4,8-trimethylquinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

2,4,8-Trimethyl-7-nitroquinoline has several applications in scientific research:

Mechanism of Action

The biological activity of 2,4,8-Trimethyl-7-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Properties

CAS No.

138779-70-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,4,8-trimethyl-7-nitroquinoline

InChI

InChI=1S/C12H12N2O2/c1-7-6-8(2)13-12-9(3)11(14(15)16)5-4-10(7)12/h4-6H,1-3H3

InChI Key

XWYCMGLARBKKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C)[N+](=O)[O-])C

Origin of Product

United States

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